molecular formula C12H17NO B3284275 4-(2-(Pyrrolidin-1-yl)ethyl)phenol CAS No. 78190-32-6

4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Cat. No. B3284275
CAS RN: 78190-32-6
M. Wt: 191.27 g/mol
InChI Key: KTXDTILOYSVWPO-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethyl)phenol , also known as PEP , is a chemical compound with a fascinating structure. It combines a phenolic ring (phenol) with a pyrrolidine moiety, resulting in a hybrid molecule. The pyrrolidine ring contributes to its stereochemistry and three-dimensional shape, making it an intriguing scaffold for drug design .


Synthesis Analysis

Several synthetic strategies have been employed to access PEP. One approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings (such as proline derivatives) has been explored. Researchers have optimized reaction conditions to achieve efficient synthesis .

For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of PEP consists of a phenolic ring attached to a pyrrolidine moiety. The pyrrolidine ring introduces stereogenic carbons, leading to different stereoisomers. These spatial orientations can significantly impact the biological profile of drug candidates, especially their binding mode to enantioselective proteins .


Chemical Reactions Analysis

PEP’s chemical reactivity depends on both the phenolic and pyrrolidine portions. It can undergo substitution reactions, oxidation, and other transformations typical of phenolic compounds. Exploring its reactivity with various reagents and functional groups is essential for understanding its potential applications .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Its solubility in different solvents should be investigated .

Mechanism of Action

While specific details regarding PEP’s mechanism of action are scarce, its structural features suggest potential interactions with biological targets. The phenolic group may participate in hydrogen bonding, while the pyrrolidine ring could influence binding to receptors or enzymes. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Health Effects : Investigate potential health effects, including skin irritation, eye contact, and inhalation risks .

Future Directions

  • Clinical Trials : If promising, consider preclinical and clinical trials .

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Read more

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXDTILOYSVWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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